molecular formula C17H18ClFN2O4S B2467033 3-chloro-4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396761-07-1

3-chloro-4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2467033
CAS No.: 1396761-07-1
M. Wt: 400.85
InChI Key: QVEMQLQGUSZWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-4-fluoro-substituted aromatic ring and a piperidine-based side chain.

The benzenesulfonamide core is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity, such as α1-adrenergic or 5-HT7 receptor antagonism . The chloro and fluoro substituents at positions 3 and 4 likely enhance electron-withdrawing properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S/c18-15-9-14(1-2-16(15)19)26(23,24)20-10-12-3-6-21(7-4-12)17(22)13-5-8-25-11-13/h1-2,5,8-9,11-12,20H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMQLQGUSZWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClFN2O3SC_{19}H_{22}ClFN_2O_3S, with a molecular weight of approximately 438.9 g/mol. The compound features a piperidine ring and a furan moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H22ClFN2O3SC_{19}H_{22}ClFN_2O_3S
Molecular Weight438.9 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics.

Mechanism of Action:

  • The compound exhibits bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid synthesis pathways, which are essential for bacterial growth and reproduction .

Minimum Inhibitory Concentration (MIC):

  • The MIC values vary depending on the bacterial strain but generally fall within the range of 15.625 to 125 μM for Gram-positive bacteria, indicating moderate to strong antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various fungal strains. It has been particularly effective against biofilms formed by Candida species.

Biofilm Inhibition:

  • The compound reduced biofilm formation significantly, achieving up to 90% reduction in certain strains compared to untreated controls .

Case Studies

  • Study on MRSA:
    • A study assessed the efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a MBIC (Minimum Biofilm Inhibitory Concentration) of approximately 62.216–124.432 μg/mL, showcasing its potential as a treatment option for resistant infections .
  • Fungal Biofilm Study:
    • Another investigation focused on the antifungal effects of the compound against Candida tropicalis. The study reported a significant reduction in biofilm formation, with efficacy surpassing that of traditional antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Chloro and Fluoro Substituents: These halogen groups enhance lipophilicity and influence binding affinity to target sites.
  • Piperidine Ring: This moiety is crucial for interaction with biological targets, enhancing the compound's overall potency.
  • Furan Carbonyl Group: This component plays a significant role in the mechanism of action, particularly in inhibiting enzymatic pathways critical for microbial survival.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning : The target compound’s 3-Cl,4-F substitution differs from analogs like Compound 16 (5-Cl,2-F), which may alter electronic distribution and steric interactions at receptor sites .
  • Piperidine Modifications: The furan-3-carbonyl group in the target compound contrasts with trifluoroethoxy-phenoxy (Compounds 8, 10) or dihydrobenzofuran (Compound 15) groups.
  • Synthetic Efficiency: Yields for analogs range from 67% to 87%, with trifluoroethoxy-phenoxy derivatives (Compounds 8, 10) showing higher efficiency compared to dihydrobenzofuran-linked compounds (Compound 15: 83%) .

Pharmacological Implications

  • Receptor Binding: Compounds with benzenesulfonamide cores (e.g., ) exhibit α1A/α1D-adrenergic receptor antagonism, suggesting the target compound may share this activity. The furan-carbonyl group could enhance selectivity compared to trifluoroethoxy-phenoxy derivatives .
  • Biological Stability : Ureidopyrimidine-substituted analogs () demonstrate complex heterocyclic systems that may improve metabolic stability but reduce synthetic accessibility .

Physicochemical Properties

  • Polarity : The furan-carbonyl group introduces moderate polarity, contrasting with the highly lipophilic trifluoroethoxy group in Compounds 8 and 10 .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 3-chloro-4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Piperidine Functionalization: React piperidin-4-ylmethanamine with furan-3-carbonyl chloride in dichloromethane (DCM) to form the 1-(furan-3-carbonyl)piperidine intermediate. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-acylation .

Sulfonamide Coupling: React the intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Solvent choice (e.g., DCM or acetonitrile) and reaction time are critical for yield .

Purification: Use column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final product. Purity (>95%) should be confirmed via NMR and HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm the presence of the furan carbonyl (δ ~160-170 ppm in 13C), piperidine protons (δ ~1.5-3.5 ppm in 1H), and sulfonamide protons (δ ~7.5-8.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for resolution .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ ion at m/z ~440-450) .

Q. What initial biological screening approaches are used to evaluate the compound’s therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against carbonic anhydrase or cyclooxygenase isoforms (common sulfonamide targets) using fluorometric or colorimetric substrates. IC50 values are calculated from dose-response curves .
  • Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Compare with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

Methodological Answer:

  • Structural Modifications:
    • Sulfonamide Substitutions: Replace the chloro/fluoro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter receptor binding .
    • Piperidine Modifications: Introduce methyl or ethyl groups to the piperidine ring to enhance lipophilicity and blood-brain barrier penetration .
  • Biological Testing: Compare analogs in enzyme inhibition (e.g., IC50 shifts) and cellular assays. For example, replacing the benzenesulfonamide with a pyrazole-sulfonamide moiety increased selectivity for COX-2 over COX-1 in related compounds .

Q. What experimental approaches resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Replicate Assays: Standardize conditions (e.g., pH 7.4 buffer, 37°C) and use internal controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Analytical Reassessment: Confirm compound purity via HPLC and quantify degradation products (e.g., hydrolysis of the sulfonamide group) .
  • Orthogonal Assays: Validate findings using surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., furan ring oxidation) .
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for labile groups (e.g., sulfonamide S-N bond) to prioritize stable substituents .
  • ADMET Predictions: Use tools like SwissADME to estimate solubility, permeability, and hepatic clearance of derivatives .

Q. What crystallographic techniques elucidate the compound’s 3D conformation and target binding mode?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with its target (e.g., carbonic anhydrase II) using vapor diffusion methods. Resolve structures at <2.0 Å resolution to map hydrogen bonds (e.g., sulfonamide oxygen with Zn²+ in the active site) .
  • Docking Studies: Use AutoDock Vina to predict binding poses in silico, validated by mutagenesis (e.g., Ala-scanning of key residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.